

Thermal Analysis of Esomeprazole Strontium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of **esomeprazole strontium**, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the analytical workflow.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The strontium salt of esomeprazole is a stable form of the active pharmaceutical ingredient. Thermal analysis techniques like TGA and DSC are crucial in the pharmaceutical industry for characterizing the physical and chemical properties of drug substances, such as their thermal stability, polymorphism, and purity. Understanding the thermal behavior of **esomeprazole strontium** is essential for formulation development, manufacturing, and ensuring the quality and stability of the final drug product. Esomeprazole and its salts are known to be sensitive to heat and acidic conditions^{[1][2]}.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of **esomeprazole strontium** tetrahydrate.

Table 1: Differential Scanning Calorimetry (DSC) Data for **Esomeprazole Strontium Tetrahydrate**

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (J/g)
Endotherm (Dehydration)	~100	~118	~179
Exotherm (Decomposition)	~203	~211	451

Data sourced from a patent for crystalline **esomeprazole strontium** hydrate, which specifies the analysis was conducted at a heating rate of 5°C/min[3].

Table 2: Thermogravimetric Analysis (TGA) Data for **Esomeprazole Strontium Tetrahydrate**

Decomposition Step	Temperature Range (°C)	Mass Loss (%)
Dehydration	Ambient to ~125	7.5 - 9.5
Onset of Further Decomposition	> 135	Not specified

The initial mass loss corresponds to the loss of water of hydration, as indicated by the United States Pharmacopeia (USP) specification for "Loss on Drying" for **Esomeprazole Strontium**[4]. The theoretical water content for the tetrahydrate form is approximately 8.5%. The onset of further decomposition is inferred from data on the related compound, omeprazole[5].

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses of **esomeprazole strontium** are provided below. These protocols are based on general best practices for pharmaceutical analysis[6][7].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and measure the mass loss of **esomeprazole strontium** as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

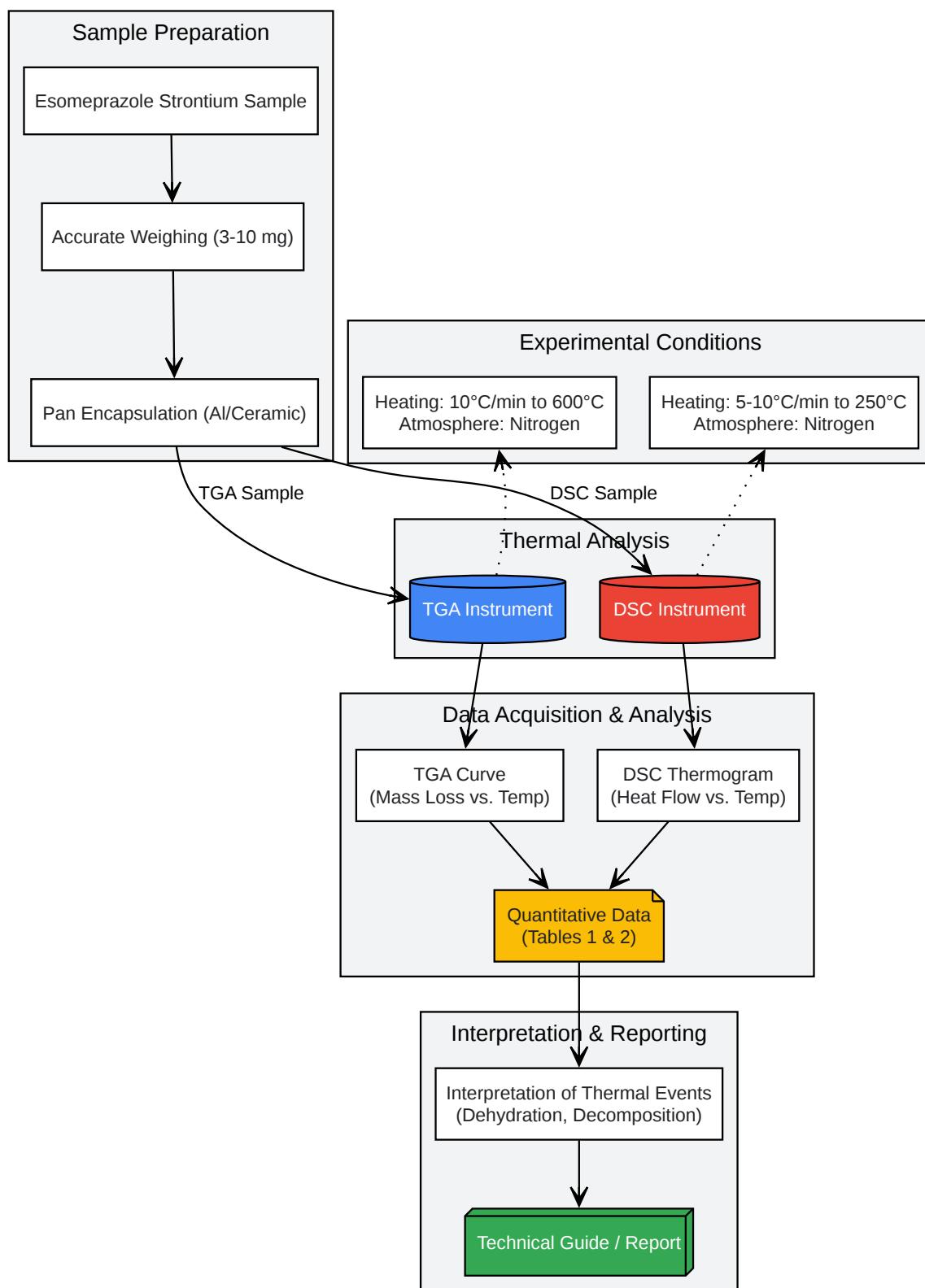
Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the **esomeprazole strontium** sample into a standard aluminum or ceramic pan.
- Instrument Setup:
 - Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
 - Temperature Program: Equilibrate the furnace at 30°C. Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
- Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to identify the temperatures at which decomposition events occur and to quantify the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in **esomeprazole strontium** as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.


Methodology:

- Sample Preparation: Accurately weigh 3-7 mg of the **esomeprazole strontium** sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup:
 - Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

- Temperature Program: Equilibrate the cell at 30°C. Heat the sample from 30°C to 250°C at a controlled heating rate of 5°C/min or 10°C/min.
- Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC thermogram is analyzed to determine the temperatures of endothermic and exothermic events, such as melting, crystallization, and decomposition, and to calculate the associated enthalpy changes. The melting endotherm of omeprazole has been shown to be dependent on the heating rate[5].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of **esomeprazole strontium**.

[Click to download full resolution via product page](#)

*Workflow for Thermal Analysis of **Esomeprazole Strontium**.*

Conclusion

The thermal analysis of **esomeprazole strontium** by TGA and DSC provides critical information regarding its stability and physical properties. The DSC data reveals a distinct dehydration endotherm followed by a decomposition exotherm. The TGA data, supported by USP standards, confirms the presence of water of hydration and indicates the temperature at which significant mass loss begins. These findings are vital for the development of stable pharmaceutical formulations of **esomeprazole strontium** and for establishing appropriate storage and handling conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. iajps.com [iajps.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. azom.com [azom.com]
- 6. US20090298884A1 - Esomeprazole Strontium Salt, Process For Its Preparation and Pharmaceutical Compositions Containing Same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal Analysis of Esomeprazole Strontium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1257675#thermal-analysis-of-esomeprazole-strontium-tga-dsc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com